An In-Depth Technical Guide to the BS2G Crosslinker: Mechanism of Action and Applications
An In-Depth Technical Guide to the BS2G Crosslinker: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the homobifunctional crosslinker, Bis[sulfosuccinimidyl] glutarate (BS2G), a valuable tool in protein chemistry and structural biology. We will delve into its core mechanism of action, provide detailed experimental protocols, and present quantitative data to inform its effective use in research and development.
Core Principles of BS2G Crosslinking
BS2G is a water-soluble, amine-reactive crosslinker that forms stable, covalent bonds between molecules containing primary amines.[1] Its key features, which dictate its applications, are summarized in the table below.
| Property | Description | Reference |
| Chemical Name | Bis[sulfosuccinimidyl] glutarate | [2] |
| Molecular Weight | 556.45 g/mol (anhydrous) | [2] |
| Spacer Arm Length | 7.7 Å | [2] |
| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends | [2] |
| Reactivity | Forms stable amide bonds with primary amines (e.g., lysine side chains, N-termini of proteins) | [2] |
| Solubility | Water-soluble | [1][3] |
| Cleavability | Non-cleavable | [4] |
| Membrane Permeability | Impermeable to cell membranes | [1][3] |
The water-solubility of BS2G, conferred by the sulfo-NHS groups, allows for crosslinking reactions to be performed in aqueous buffers at or near physiological pH, avoiding the need for organic solvents that can be detrimental to protein structure and function.[5] Its membrane impermeability makes it an excellent choice for specifically crosslinking proteins on the cell surface.[1][3]
Mechanism of Action: Amine Reactivity
The core of BS2G's functionality lies in the reaction of its sulfo-NHS esters with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.
The reaction is most efficient at a pH range of 7-9, where a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present.[5]
Caption: Reaction of BS2G with primary amines on proteins.
Competing Reaction: Hydrolysis
A critical consideration when using BS2G, or any NHS-ester based crosslinker, is the competing hydrolysis reaction. In aqueous solutions, the sulfo-NHS ester can react with water, leading to the hydrolysis of the ester and rendering the crosslinker inactive. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Half-life of NHS ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
This data, while for general NHS esters, highlights the importance of performing crosslinking reactions promptly after preparing the BS2G solution and carefully controlling the pH to maximize crosslinking efficiency.[6]
Experimental Protocols
The following sections provide detailed methodologies for common applications of the BS2G crosslinker.
General Protocol for Protein Crosslinking in Solution
This protocol is a starting point for crosslinking purified proteins in solution to study protein-protein interactions or to stabilize protein complexes.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, MOPS).
-
BS2G crosslinker.
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should be optimized for the specific application, typically in the range of 0.1-2 mg/mL.
-
BS2G Preparation: Immediately before use, dissolve BS2G in reaction buffer to the desired stock concentration (e.g., 10-25 mM). BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[7]
-
Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of BS2G to protein should be determined empirically, but a starting point of 20-50 fold molar excess is common.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess BS2G.
-
Removal of Excess Reagents: Remove excess crosslinker and quenching buffer by dialysis or using a desalting column.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Caption: General workflow for protein crosslinking with BS2G.
Crosslinking Mass Spectrometry (CXMS) for Structural Proteomics
BS2G is widely used in conjunction with mass spectrometry to obtain distance constraints for structural modeling of proteins and protein complexes.
Materials (in addition to the general protocol):
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Crosslinking: Perform the crosslinking reaction as described in the general protocol.
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Digest the proteins by adding trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the sample using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the MS/MS data. This will provide information on which amino acid residues were linked by BS2G.
-
References
- 1. BS2G Crosslinker|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy BS2G Crosslinker | 215597-83-4 [smolecule.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. proteochem.com [proteochem.com]
